molecular formula C19H23N3O3S B8790408 TAK-653 CAS No. 1358751-06-0

TAK-653

Cat. No.: B8790408
CAS No.: 1358751-06-0
M. Wt: 373.5 g/mol
InChI Key: PXJBHEHFVQVDDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAK-653 is an experimental drug being investigated for its potential to treat treatment-resistant depression. It is being developed by Takeda Pharmaceuticals (Millennium Pharmaceuticals, Inc.). The compound is a selective positive allosteric modulator of the alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system .

Chemical Reactions Analysis

TAK-653 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

TAK-653 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound is used as a model compound to study the effects of positive allosteric modulation on the alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor.

    Biology: The compound is used to investigate the role of the alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor in synaptic transmission and plasticity.

    Medicine: this compound is being explored as a potential treatment for treatment-resistant depression.

    Industry: this compound is being developed by pharmaceutical companies for its potential therapeutic applications.

Comparison with Similar Compounds

TAK-653 is compared with other similar compounds, such as TAK-137 and ketamine:

    TAK-137: Another alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor potentiator with lower agonistic activity.

    Ketamine: A well-known N-methyl-D-aspartate receptor antagonist with rapid-onset antidepressant effects.

This compound is unique in its minimal agonistic properties and a wide safety margin against convulsions, making it a promising candidate for treating treatment-resistant depression without the severe side effects associated with other compounds .

Properties

CAS No.

1358751-06-0

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

IUPAC Name

9-(4-cyclohexyloxyphenyl)-7-methyl-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine 2,2-dioxide

InChI

InChI=1S/C19H23N3O3S/c1-14-13-22-11-12-26(23,24)21-19(22)18(20-14)15-7-9-17(10-8-15)25-16-5-3-2-4-6-16/h7-10,13,16H,2-6,11-12H2,1H3

InChI Key

PXJBHEHFVQVDDS-UHFFFAOYSA-N

SMILES

CC1=CN2CCS(=O)(=O)N=C2C(=N1)C3=CC=C(C=C3)OC4CCCCC4

Canonical SMILES

CC1=CN2CCS(=O)(=O)N=C2C(=N1)C3=CC=C(C=C3)OC4CCCCC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of NaH (60%, 100 mg) in THF (dry) (10 mL) was added 2-chloroethanesulfonyl chloride (0.263 mL) at 0° C. and the mixture was stirred for 5 min at the same temperature. A solution of 3-(4-(cyclohexyloxy)phenyl)-5-methylpyrazin-2-amine (236 mg) in THF (dry) (10 mL) was added at 0° C. and the mixture was stirred at room temperature under nitrogen for 15 hr and at 50° C. for 1 hr. The mixture was quenched with water at 0° C. carefully and water was added to form precipitates. The precipitate was crystallized from THF/IPE to give the title compound (128 mg) as yellow crystals.
Name
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.263 mL
Type
reactant
Reaction Step Two
Quantity
236 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TAK-653
Reactant of Route 2
Reactant of Route 2
TAK-653
Reactant of Route 3
TAK-653
Reactant of Route 4
TAK-653
Reactant of Route 5
TAK-653
Reactant of Route 6
TAK-653

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.